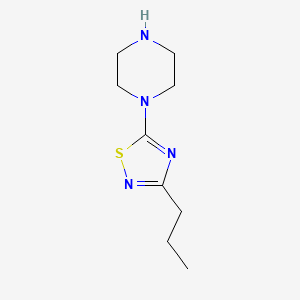

1-(3-Propyl-1,2,4-thiadiazol-5-yl)piperazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

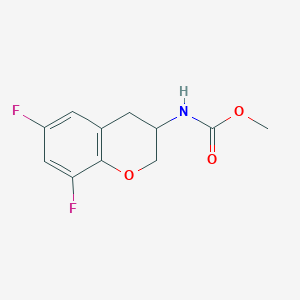

1-(3-Propyl-1,2,4-thiadiazol-5-yl)piperazine is a chemical compound with the molecular formula C9H16N4S and a molecular weight of 212.32 . It is a derivative of the 1,3,4-thiadiazole class of compounds .

Synthesis Analysis

The synthesis of 1,3,4-thiadiazole derivatives involves several steps. The process typically starts with the cyclization of 1,2-diamine derivatives with sulfonium salts . The 1,3,4-thiadiazole moiety is then modified to enhance its potency as an anticonvulsant agent .Molecular Structure Analysis

The molecular structure of 1-(3-Propyl-1,2,4-thiadiazol-5-yl)piperazine consists of a piperazine ring attached to a 1,2,4-thiadiazol-5-yl group . The presence of the =N-C-S- moiety and the strong aromaticity of the ring are responsible for providing low toxicity and great in vivo stability .Aplicaciones Científicas De Investigación

Antimicrobial Activity

Compounds containing 1,3,4-thiadiazole, such as “1-(3-Propyl-1,2,4-thiadiazol-5-yl)piperazine”, have been found to exhibit significant antimicrobial activity . In particular, these compounds have shown potent antibacterial activity against gram-negative strains, especially E. coli . This makes them potential candidates for the development of new antimicrobial drugs.

Enoyl-ACP Reductase Inhibitors

These compounds have been identified as probable Enoyl-ACP Reductase inhibitors . Enoyl-ACP Reductase is an enzyme involved in fatty acid biosynthesis in bacteria. Inhibiting this enzyme can disrupt the growth and survival of bacteria, making these compounds potential antibacterial agents .

Antiprotozoal Activity

1,3,4-thiadiazole-containing drugs have been found to inhibit protein and DNA synthesis in protozoa . This suggests that “1-(3-Propyl-1,2,4-thiadiazol-5-yl)piperazine” could potentially be used in the treatment of diseases caused by protozoa.

Carbonic Anhydrase Inhibitors

Some 1,3,4-thiadiazole-containing drugs have been identified as carbonic anhydrase inhibitors . Carbonic anhydrase is an enzyme that plays a crucial role in maintaining pH balance in the body. Inhibiting this enzyme can be useful in the treatment of conditions like glaucoma, epilepsy, and altitude sickness .

Anticancer Activity

1,3,4-thiadiazole-containing compounds have been found to exhibit anticancer activity . They work as alkylating agents, which can prevent cancer cells from multiplying .

Antimicrobial Agents

A series of 1,3,4-thiadiazole derivatives have been synthesized and tested for their antimicrobial activity . The synthesized 1,3,4-thiadiazole derivatives were tested against E. coli, B. mycoides, and C. albicans . Four compounds outperformed the other produced compounds in terms of antimicrobial activity .

Direcciones Futuras

The future directions for research on 1-(3-Propyl-1,2,4-thiadiazol-5-yl)piperazine could involve further exploration of its biological activities and potential applications. For instance, it could be interesting to investigate its potential as an anticonvulsant agent . Additionally, further studies could be conducted to better understand its mechanism of action and to optimize its synthesis process .

Mecanismo De Acción

Target of Action

Similar compounds, such as 2,5-disubstituted-1,3,4-thiadiazole derivatives, have been evaluated for their anticonvulsant activity . This suggests that the compound might interact with targets involved in neuronal signaling, potentially influencing the excitability of neurons.

Mode of Action

Based on the anticonvulsant activity of related compounds , it can be hypothesized that this compound may interact with neuronal targets to modulate their activity, thereby influencing neuronal excitability and potentially mitigating seizure activity.

Biochemical Pathways

Given the potential anticonvulsant activity of related compounds , it is plausible that this compound may influence pathways related to neuronal signaling and excitability.

Result of Action

If the compound does indeed exhibit anticonvulsant activity as suggested by the activity of related compounds , it may help to reduce neuronal excitability and potentially mitigate seizure activity.

Propiedades

IUPAC Name |

5-piperazin-1-yl-3-propyl-1,2,4-thiadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N4S/c1-2-3-8-11-9(14-12-8)13-6-4-10-5-7-13/h10H,2-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLLPKVQRIZMEPC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NSC(=N1)N2CCNCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Propyl-1,2,4-thiadiazol-5-yl)piperazine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Methyl-2-[1,2,3]triazol-2-yl-benzoic acid](/img/structure/B6334670.png)

![tert-Butyl N-methyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl]carbamate](/img/structure/B6334682.png)